molecular formula C33H30N2 B132306 1,7-Bis(9-acridinyl)heptane CAS No. 141946-28-3

1,7-Bis(9-acridinyl)heptane

Cat. No. B132306
CAS RN: 141946-28-3
M. Wt: 454.6 g/mol
InChI Key: YDTZWEXADJYOBJ-UHFFFAOYSA-N
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Description

1,7-Bis(9-acridinyl)heptane is a chemical compound with the molecular formula C33H30N2 and a molecular weight of 454.6 . It is used for research and development purposes .


Synthesis Analysis

Methods for the synthesis of similar compounds have been investigated . For instance, monocyanoethylation of 4-methoxybenzylamine followed by treatment with 4-chlorobutyronitrile gave the dinitrile N-(2-cyanoethyl)-N-(3-cyanopropyl)-4-methoxybenzylamine. Subsequent in situ reduction with lithium aluminium hydride gave the corresponding diamine .


Molecular Structure Analysis

The molecule contains a total of 70 bonds, including 40 non-H bonds, 32 multiple bonds, 8 rotatable bonds, 32 aromatic bonds, 6 six-membered rings, 4 ten-membered rings, and 2 Pyridine(s) .


Physical And Chemical Properties Analysis

The compound has a melting point of 152-154 °C and a predicted boiling point of 691.3±38.0 °C. The predicted density is 1.170±0.06 g/cm3 and the predicted pKa is 6.94±0.10 .

Safety and Hazards

Safety data sheets indicate that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult. If not breathing, artificial respiration should be given and a doctor consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin washed off with soap and plenty of water . Eye contact should be treated by rinsing with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, vomiting should not be induced, and a doctor or Poison Control Center should be called immediately .

properties

IUPAC Name

9-(7-acridin-9-ylheptyl)acridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30N2/c1(2-4-14-24-26-16-6-10-20-30(26)34-31-21-11-7-17-27(24)31)3-5-15-25-28-18-8-12-22-32(28)35-33-23-13-9-19-29(25)33/h6-13,16-23H,1-5,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTZWEXADJYOBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CCCCCCCC4=C5C=CC=CC5=NC6=CC=CC=C64
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90570161
Record name 9,9'-(Heptane-1,7-diyl)diacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Bis(9-acridinyl)heptane

CAS RN

141946-28-3
Record name 9,9'-(Heptane-1,7-diyl)diacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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